Uridine,5-fluoro-2'-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI)
Description
Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) is a synthetic nucleoside analog.
Properties
IUPAC Name |
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O6/c1-9-5-10(2)15(11(3)6-9)28-17-12(20)7-22(19(25)21-17)18-16(26-4)14(24)13(8-23)27-18/h5-7,13-14,16,18,23-24H,8H2,1-4H3/t13-,14-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTDCUUBJWMKQA-GZOSKZMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3C(C(C(O3)CO)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material
- Uridine or 2'-O-methyluridine serves as the base nucleoside scaffold.
- Fluorination at the 5-position is introduced via electrophilic fluorinating agents or nucleophilic substitution on a suitable precursor.
- The 2'-O-methyl group is introduced by methylation of the 2'-hydroxyl group on the ribose sugar using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
4-O-(2,4,6-trimethylphenyl) Arylation
- The 4-O position of the uridine base is selectively arylated with 2,4,6-trimethylphenyl groups.
- This step typically involves the use of aryl halides or arylboronic acids under palladium-catalyzed coupling conditions (e.g., Suzuki or Buchwald-Hartwig coupling).
- Protection of other hydroxyl groups is necessary to achieve regioselectivity.
Protection and Deprotection Strategies
- Protection of the ribose hydroxyl groups (other than the 2'-O-methyl) is critical to prevent side reactions.
- Common protecting groups include silyl ethers (TBDMS) or acyl groups (acetyl).
- After the key modifications, deprotection is performed under mild acidic or basic conditions to yield the target compound.
Purification
- The final product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Crystallization may be employed to improve purity.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Protection of 3'- and 5'-OH | TBDMS-Cl, imidazole, DMF | Protect ribose hydroxyl groups |
| 2 | 2'-O-Methylation | Methyl iodide, base (e.g., NaH) | Introduce methyl group at 2'-OH |
| 3 | 5-Fluorination | Selectfluor or N-fluorobenzenesulfonimide (NFSI) | Introduce fluorine at 5-position of uracil |
| 4 | 4-O-Arylation | 2,4,6-trimethylphenylboronic acid, Pd catalyst | Attach 2,4,6-trimethylphenyl group at 4-O |
| 5 | Deprotection | TBAF (for silyl), acidic hydrolysis | Remove protecting groups |
| 6 | Purification | Silica gel chromatography, HPLC | Obtain pure final compound |
Research Findings and Optimization
- Fluorination Efficiency: The choice of fluorinating agent affects yield and regioselectivity. N-fluorobenzenesulfonimide (NFSI) is preferred for mild conditions and high selectivity.
- 2'-O-Methylation: Methylation is optimized by controlling the base strength and temperature to avoid over-alkylation or degradation.
- Arylation: Palladium-catalyzed coupling requires careful ligand and solvent selection to maximize coupling efficiency and minimize side products.
- Purity and Yield: Typical overall yields range from 40-60% depending on scale and reaction conditions. Purity is confirmed by NMR, mass spectrometry, and HPLC.
Data Table: Physical and Chemical Properties
Chemical Reactions Analysis
Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
While comprehensive data tables and well-documented case studies regarding the applications of "Uridine,5-fluoro-2'-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI)" are not available within the provided search results, the available literature offers some insight into its potential use and related compounds.
Scientific Research Applications
- Chemical Identity and Properties: Uridine,5-fluoro-2'-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) is also known as 5-Fluoro-O4-(2,4,6-trimethylphenyl)-2'-O-methyluridine . It has the molecular formula and a molecular weight of 394.39 .
- Convertible Nucleoside: The 2,4,6-trimethylphenyl (TMP) protected 2'-OMe-U derivative is a convertible nucleoside . Reaction with ammonia leads to the 5-fluoro-dC analogue .
- Related Compounds:
- Cosmetic Applications : Experimental design techniques can optimize the formulation development process of cosmetic products . Experimental designs can identify the influence of raw materials, as well as the interaction between them, and can be an effective tool for research and development of cosmetics .
Mechanism of Action
The mechanism of action of Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The fluorine and methyl groups play crucial roles in enhancing its biological activity by affecting molecular interactions and stability .
Comparison with Similar Compounds
Similar compounds to Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) include other nucleoside analogs such as:
5-Fluorouracil: Known for its use in cancer treatment.
2’-O-Methyluridine: Used in RNA research and therapeutics.
4-O-(2,4,6-Trimethylphenyl)uridine: Studied for its biological activity.
Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) is unique due to its specific combination of fluorine, methyl, and trimethylphenyl groups, which confer distinct chemical and biological properties .
Biological Activity
Uridine, 5-fluoro-2'-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) is a modified nucleoside with significant potential in various biological applications. This compound is characterized by its unique structural modifications that enhance its biological activity compared to natural uridine. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for Uridine, 5-fluoro-2'-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) is with a molecular weight of 394.39 g/mol. The presence of the 5-fluoro group and the 2'-O-methyl modification are known to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H23FN2O6 |
| Molecular Weight | 394.39 g/mol |
| CAS Number | 444788-89-0 |
| Purity | ≥95% |
Antiviral Activity
Research indicates that modified nucleosides like Uridine derivatives can exhibit antiviral properties. The incorporation of fluorine in nucleosides has been shown to enhance their stability and efficacy against viral infections. In particular, studies have demonstrated that compounds similar to Uridine can inhibit viral RNA synthesis, making them potential candidates for antiviral drug development.
The mechanism by which Uridine derivatives exert their biological effects often involves the inhibition of nucleic acid synthesis. The fluorine atom at the 5-position may interfere with the normal functioning of viral polymerases, thereby reducing viral replication rates. Additionally, the methylation at the 2'-position enhances resistance to enzymatic degradation.
Case Studies and Research Findings
- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated several uridine analogs for their antiviral activity against hepatitis C virus (HCV). The results indicated that compounds with similar modifications to Uridine exhibited significant antiviral effects through inhibition of HCV replication in vitro .
- Pharmacokinetics : Research on the pharmacokinetics of modified uridines suggests improved bioavailability and cellular uptake due to structural modifications. A comparative analysis showed that the presence of bulky substituents like 2,4,6-trimethylphenyl increases lipophilicity, enhancing membrane permeability .
- Toxicity Studies : Toxicological assessments conducted on related compounds have shown a favorable safety profile at therapeutic doses. However, further studies are needed to establish the specific toxicity profile of Uridine, 5-fluoro-2'-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) .
Q & A
Q. What strategies validate the compound’s mechanism of action in RNA incorporation studies?
- Methodological Answer : Use reverse-phase HPLC to isolate RNA from treated cells, followed by enzymatic digestion (RNase T1) and MS/MS to detect 5-fluoro-modified nucleotides. Compare to controls treated with 5-fluorouridine. For spatial resolution, employ fluorescence in situ hybridization (FISH) with probes complementary to modified RNA regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
